N-methyl-6-morpholinopyrimidin-4-amine
Description
N-methyl-6-morpholinopyrimidin-4-amine is a pyrimidine derivative characterized by a pyrimidine core substituted with a methylamino group at position 4 and a morpholino (morpholin-4-yl) group at position 4. The morpholino group enhances solubility and bioavailability, while the methylamino group contributes to hydrogen bonding and molecular interactions .
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
N-methyl-6-morpholin-4-ylpyrimidin-4-amine |
InChI |
InChI=1S/C9H14N4O/c1-10-8-6-9(12-7-11-8)13-2-4-14-5-3-13/h6-7H,2-5H2,1H3,(H,10,11,12) |
InChI Key |
XADFPZCHKUGGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=NC=N1)N2CCOCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituent positions and functional groups. Below is a comparison with key analogs:
Structural Parameters
- Hydrogen Bonding: Amine analogs (e.g., 5-aminomethyl derivatives) form intramolecular N–H⋯N bonds (2.982 Å), stabilizing the crystal lattice . In contrast, imine derivatives rely on C–H⋯O interactions .
- Dihedral Angles : The angle between the pyrimidine ring and aryl substituents ranges from 11.3° to 70.1°, influencing molecular planarity and interaction with biological targets .
Key Research Findings
- Substituent Position Matters: Activity is maximized when electron-withdrawing groups (e.g., morpholino) are at position 6, while hydrogen-bond donors (e.g., methylamine) at position 4 enhance target binding .
- Morpholino Advantage: Morpholino-substituted pyrimidines exhibit better pharmacokinetic profiles than chloro or dimethylamino analogs, as seen in 4-(4-morpholinophenyl) derivatives .
- Synthetic Flexibility : Chloro-substituted analogs (e.g., 6-chloro-N-methylpyrimidin-4-amine) serve as intermediates for further functionalization via nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
